molecular formula C10H9ClF2O2 B1420692 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride CAS No. 936327-47-8

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1420692
CAS No.: 936327-47-8
M. Wt: 234.62 g/mol
InChI Key: DCKQLPCCVQGVPK-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H9ClF2O2 It is a derivative of propanoic acid and contains a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2,4-difluorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2,4-Difluorophenol+2-Methylpropanoyl chloride2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride\text{2,4-Difluorophenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} 2,4-Difluorophenol+2-Methylpropanoyl chloride→2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

    Hydrolysis: Typically carried out in aqueous media at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Carboxylic Acid: Formed through hydrolysis.

    Alcohol: Formed through reduction.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potentially used in the development of new drugs due to its reactivity and ability to form various derivatives.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. This reactivity is utilized in various synthetic applications to modify molecular structures and introduce functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)butanoyl chloride
  • 2-(4-Trifluoromethoxyphenyl)propionic acid
  • 4,5-Difluoro-2-methylbenzoic acid

Uniqueness

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride is unique due to the presence of both the difluorophenoxy group and the acyl chloride group. This combination imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its specific structure and reactivity make it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-10(2,9(11)14)15-8-4-3-6(12)5-7(8)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKQLPCCVQGVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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